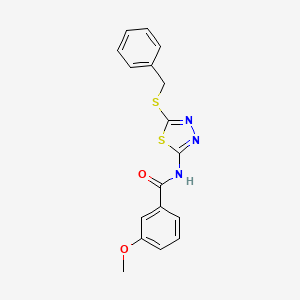

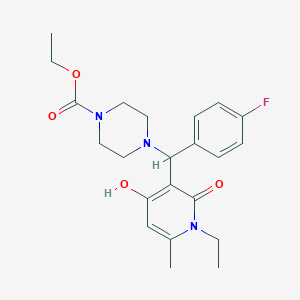

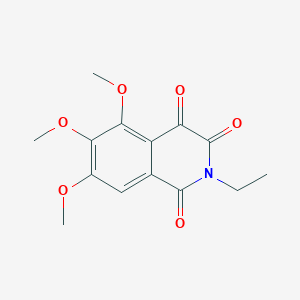

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis

The molecular structure of quinoline derivatives like “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is complex . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” can vary widely . Detailed information about the specific physical and chemical properties of this compound was not found in the available resources.Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties. Their effectiveness against various Gram-positive and Gram-negative microbial species makes them valuable in combating infections. The substitution on the heterocyclic pyridine ring plays a crucial role in determining antimicrobial activity . These compounds are used extensively in treating urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Antimalarial Potential

The quinoline nucleus is a key component of antimalarial drugs. Researchers have explored novel structural prototypes to enhance antimalarial activity. By modifying the quinoline scaffold, scientists aim to develop more effective agents against malaria parasites .

Anticancer Properties

Quinolines exhibit promising anticancer effects. They interfere with DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, quinoline derivatives have been investigated for their potential in cancer therapy .

Antiviral Applications

Certain quinoline derivatives possess antiviral activity. Researchers have explored their effectiveness against viruses, including human immunodeficiency virus (HIV). These compounds may play a role in future antiviral drug development .

Anti-inflammatory and Antioxidant Effects

Quinolines containing nitrogen groups exhibit anti-inflammatory and antioxidant properties. These properties make them relevant in conditions such as inflammation, oxidative stress, and related diseases .

Other Applications

Beyond the mentioned fields, quinoline derivatives find use in medicine, food, catalysts, dyes, materials, refineries, and electronics. Their versatility underscores their importance in various scientific and industrial contexts .

- Narwal, S., Kumar, S., & Verma, P. K. (2017). Synthesis and therapeutic potential of quinoline derivatives. Research on Chemical Intermediates, 43(11), 2765–2798

- Chen, Y., et al. (2019). 4-Hydroxy-2-quinolones: syntheses, reactions, and fused heterocycles. Medicinal Chemistry Research, 28(9), 1467–1483

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Safety and Hazards

The safety and hazards associated with the use of quinoline derivatives depend on their specific chemical structure and use . Detailed information about the specific safety and hazards of “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” was not found in the available resources.

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S2/c1-2-15-3-6-17(7-4-15)30(27,28)21-18-13-16(23)5-8-20(18)24-14-19(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCBGGMIQSHTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

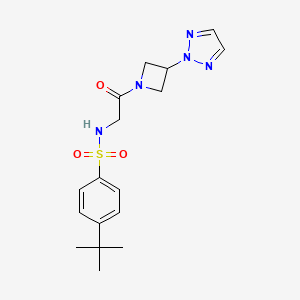

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

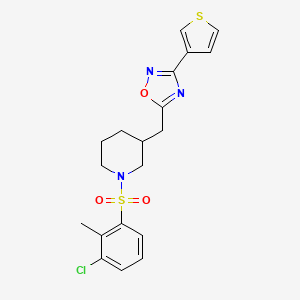

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)

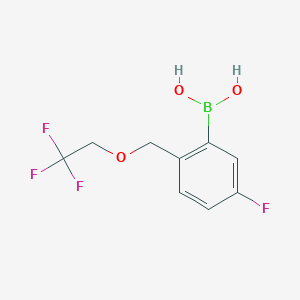

![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)

![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)